N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.
Acetylation: The intermediate is then acetylated using acetic anhydride to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl acetate.
Methoxylation: The final step involves the reaction of the acetate with 4-methoxyphenyl magnesium bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as hydroxide or amine groups can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-hydroxyphenyl)acetamide
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenyl)acetamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide stands out due to its methoxy group, which imparts unique electronic and steric properties. This feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C22H27ClN2O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-27-18-11-9-17(10-12-18)15-22(26)24-16-21(25-13-5-2-6-14-25)19-7-3-4-8-20(19)23/h3-4,7-12,21H,2,5-6,13-16H2,1H3,(H,24,26) |
InChI Key |
XWADPZFEXLOYSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
Origin of Product |
United States |
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